molecular formula C18H27N3O5 B127275 1-Keto Bambuterol CAS No. 112935-94-1

1-Keto Bambuterol

Cat. No.: B127275
CAS No.: 112935-94-1
M. Wt: 365.4 g/mol
InChI Key: TWHUHQNUVSCRPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Keto Bambuterol involves several steps, starting from the precursor compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Keto Bambuterol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Keto Bambuterol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Keto Bambuterol involves its interaction with beta2-adrenergic receptors. Upon binding to these receptors, it stimulates intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

Comparison with Similar Compounds

1-Keto Bambuterol is compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUHQNUVSCRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552838
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112935-94-1
Record name C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112935-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Keto Bambuterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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